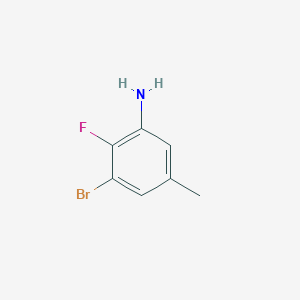

3-Bromo-2-fluoro-5-methylaniline

Description

Contextualization within Halogenated Aniline (B41778) Derivatives

Halogenated anilines are a class of organic compounds that are fundamental in various chemical disciplines. nih.gov They are derivatives of aniline, a primary aromatic amine, where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by halogen atoms. wikipedia.orgresearchgate.net These compounds are critical starting materials for a multitude of chemical transformations, including cross-coupling reactions, which are pivotal for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov

The introduction of halogen atoms, such as bromine and fluorine, into the aniline structure significantly influences the molecule's reactivity and physical properties. nih.gov The fluorine atom, being the most electronegative element, can alter the acidity of the nearby amino group and enhance the metabolic stability of molecules in which it is incorporated, a desirable trait in drug design. nih.gov The bromine atom provides a reactive site for various transformations, such as nucleophilic substitution and metal-catalyzed cross-coupling reactions. innospk.com

The specific substitution pattern of 3-Bromo-2-fluoro-5-methylaniline, with the bromine at position 3, fluorine at position 2, and a methyl group at position 5, provides a unique combination of electronic and steric effects that guide its reactivity in chemical syntheses.

Significance as a Versatile Synthetic Intermediate

The primary importance of this compound lies in its role as a versatile building block in organic synthesis. Its trifunctional nature, possessing an amino group, a bromine atom, and a fluorine atom, allows for a variety of chemical modifications.

The amino group can undergo diazotization, a reaction that converts it into a diazonium salt. This intermediate can then be substituted with a wide range of other functional groups. wikipedia.org The bromine atom is particularly useful for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of new carbon-carbon bonds. This reactivity is essential for constructing the carbon skeleton of complex organic molecules.

Furthermore, the presence of both bromine and fluorine atoms allows for selective reactions. Under specific conditions, one halogen can be reacted while the other remains intact, enabling sequential and controlled synthetic strategies. This versatility makes this compound a valuable precursor for creating libraries of compounds for drug discovery and materials science. ossila.com

Overview of Current Research Trajectories Involving this compound

Current research involving this compound is largely focused on its application in the synthesis of biologically active molecules. Researchers are exploring its use as a key starting material for the development of new therapeutic agents. For instance, related halogenated anilines have been instrumental in the synthesis of inhibitors for enzymes like Bruton's tyrosine kinase (BTK), which is a target for treating autoimmune diseases and certain cancers. chemicalbook.com

The investigation into novel synthetic methodologies that utilize this compound is another active area of research. This includes the development of more efficient and environmentally friendly catalytic systems for cross-coupling reactions and the exploration of new reactions that take advantage of its unique substitution pattern. The goal is to streamline the synthesis of complex molecules and expand the chemical space accessible from this versatile intermediate.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C7H7BrFN nih.gov |

| Molecular Weight | 204.04 g/mol nih.gov |

| CAS Number | 1207319-71-8 synquestlabs.com |

| Canonical SMILES | CC1=CC(=C(C(=C1)Br)F)N nih.gov |

| InChI Key | KNPUHWXDXJQPOD-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPUHWXDXJQPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2 Fluoro 5 Methylaniline

Direct Halogenation Strategies

Direct halogenation offers a concise route to 3-Bromo-2-fluoro-5-methylaniline, though achieving the correct substitution pattern on the aniline (B41778) ring presents a notable synthetic challenge.

The regioselective bromination of 2-fluoro-5-methylaniline (B1296174) is a key method for producing this compound. The primary challenge lies in directing the bromine atom to the desired position. Electrophilic aromatic bromination is a common method for preparing aryl bromides. mdpi.com The development of regioselective electrophilic aromatic bromination is a high priority in synthetic chemistry due to the utility of aryl bromides as intermediates. mdpi.com

For unprotected anilines, direct chlorination or bromination can be achieved with high yield and regioselectivity using copper halides in ionic liquids under mild conditions. beilstein-journals.org N-bromosuccinimide (NBS) is a common brominating agent that exhibits high regioselectivity in electrophilic aromatic brominations, often in solvents like tetrahydrofuran (B95107) (THF) or ionic liquids. mdpi.com

Introducing the fluorine atom can be accomplished by starting with a fluorinated precursor or through direct fluorination. One synthetic route involves the fluorination of 2-bromo-5-methylaniline (B1276313) using reagents like potassium fluoride (B91410) or through electrophilic fluorination methods.

Reductive Synthesis Pathways

Reductive methods provide a reliable alternative for the synthesis of this compound, often commencing with a nitrobenzene (B124822) derivative.

A prevalent strategy involves the reduction of a substituted nitrobenzene, such as 1-bromo-2-fluoro-5-methyl-3-nitrobenzene, to the corresponding aniline. The nitration-reduction sequence offers excellent control over regioselectivity. Aromatic nitration typically utilizes a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion electrophile.

Catalytic hydrogenation is a highly effective and clean method for converting nitroarenes to anilines. mt.comresearchgate.net This process is crucial for producing intermediates for pharmaceuticals and agrochemicals. mt.com The reaction is often carried out in the gas phase over a nickel or copper-based catalyst or in the liquid phase using a palladium on carbon (Pd/C) catalyst. researchgate.net While generally straightforward, the hydrogenation of aromatic nitro compounds can be hazardous due to the formation of unstable hydroxylamine (B1172632) intermediates that can decompose exothermically. mt.com

Recent advancements have focused on improving catalyst efficiency and stability. For instance, Pt/CeO2 catalysts have shown high productivity and stability in nitrobenzene hydrogenation at room temperature. acs.org The shape of the catalyst support and the presence of additional Ce3+ sites play a crucial role in the catalyst's performance. acs.org

Table 1: Research Findings on Catalytic Hydrogenation of Nitrobenzene

| Catalyst System | Key Findings | Reference |

|---|---|---|

| Pt/CeO2 | The shape of the CeO2 support and high-temperature reduction significantly enhance catalytic activity by creating more Ce3+ surface sites and improving H-spillover capability. | acs.org |

| Commercial Catalysts | Monitoring heat generation, hydrogen consumption, and IR concentration profiles allows for the development of predictive models for safe scale-up. | mt.com |

| Multi-component Supported Catalysts | Catalysts containing a noble metal and one or more transition metals from Groups IVa, Va, or VIa can improve the hydrogenation process. | google.com |

| Photocatalysts (e.g., CuFeS2, TiO2@N-AC) | Photocatalysis allows for high conversion and selectivity at room temperature and low pressure, offering a more sustainable approach. | nih.gov |

Multi-Step Conversions from Related Aromatic Precursors

Multi-step synthetic sequences provide flexibility in accessing this compound from various starting materials. libretexts.org A retrosynthetic approach, working backward from the final product, is often employed to devise these pathways. libretexts.org

For instance, the synthesis of m-bromoaniline from benzene (B151609) requires a three-step process: nitration, followed by bromination, and finally reduction of the nitro group. libretexts.org The order of these reactions is critical to ensure the desired meta-substitution pattern. libretexts.org Another example involves the preparation of 3-bromo-5-trifluoromethylaniline from 4-bromo-2-trifluorotoluene through a sequence of acetylation, nitration, deacetylation, deamination, and reduction. google.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-fluoro-5-methylaniline |

| N-bromosuccinimide |

| 2-bromo-5-methylaniline |

| potassium fluoride |

| 1-bromo-2-fluoro-5-methyl-3-nitrobenzene |

| palladium on carbon |

| Pt/CeO2 |

| m-bromoaniline |

| benzene |

| 3-bromo-5-trifluoromethylaniline |

| 4-bromo-2-trifluorotoluene |

| copper halides |

| tetrahydrofuran |

| nitric acid |

| sulfuric acid |

| nickel |

| copper |

| hydroxylamine |

| CuFeS2 |

Strategies Involving Methyl Group Introduction and Functionalization

The introduction of a methyl group onto an aniline framework can be achieved through various synthetic routes. One common approach involves the N-methylation of an aniline derivative using reagents like methyl halides or by employing the "borrowing hydrogen" strategy with methanol (B129727), which is considered more environmentally benign. echemi.comresearchgate.net This latter method often utilizes transition metal catalysts to activate the methanol. researchgate.net

Another key strategy focuses on the functionalization of a pre-existing methylaniline. For instance, N-methylaniline can serve as a starting point for subsequent halogenation steps. The synthesis of mono-N-methyl aromatic amines can also be accomplished under transition metal-free conditions by reacting aromatic nitroso compounds with methylboronic acid, a method that efficiently prevents overmethylation. acs.org These approaches allow for the construction of the N-Me bond from primary arylamines, though they can sometimes be complicated by the increased nucleophilicity of the resulting secondary amine, leading to multiple methylations. acs.org

Furthermore, synthetic strategies can be designed around functionalizing a substituted toluene (B28343). For example, a dihalogenated toluene derivative can be a precursor for the final aniline product. The creation of complex aniline derivatives often relies on a multi-step process starting with simpler, functionalized aromatic compounds.

Table 1: Comparison of Methyl Group Introduction Strategies

| Strategy | Reagents/Precursors | Key Features |

|---|---|---|

| N-Alkylation of Aniline | Methyl halides, Methanol (with catalyst) | Direct introduction of methyl group to the nitrogen atom. echemi.comresearchgate.net |

| Functionalization of Methylaniline | N-methylaniline, Halogenating agents | Utilizes a readily available starting material for further substitution. |

| Reaction with Methylboronic Acid | Aromatic nitroso compounds, Methylboronic acid | Transition metal-free, avoids overmethylation. acs.org |

Sequential Halogenation and Amination Techniques

The precise placement of halogen atoms on the aniline ring is crucial and often accomplished through sequential halogenation. Starting with a fluorinated aniline precursor, such as 2-fluoroaniline, direct bromination can be performed using agents like N-bromosuccinimide (NBS) or bromine (Br₂) in an acidic medium. The regioselectivity of this electrophilic substitution is directed by the existing amino and fluoro groups.

An alternative route involves beginning with a substituted toluene. For instance, a process for a related compound, 3-bromo-5-trifluoromethylaniline, starts with 4-bromo-2-trifluorotoluene, which then undergoes a sequence of acetylation, nitration, deacetylation, deamination, and reduction to yield the final product. google.com This highlights a common industrial approach where the aromatic core is built and functionalized in a stepwise manner before the final amination step.

The synthesis can also start with a fluorinated benzene derivative, which is first nitrated and then reduced to form the corresponding aniline. nih.govgoogle.com This nitro-to-amine reduction is a fundamental step in aniline synthesis, often carried out using catalytic hydrogenation with catalysts like Raney nickel. google.com Subsequent halogenation steps can then be performed on the substituted aniline. For example, 2,3-difluoroaniline (B47769) can be prepared and then undergo N-methylation and subsequent bromination at the 5-position.

Table 2: Overview of Sequential Halogenation and Amination Methods

| Starting Material | Key Steps | Reagents |

|---|---|---|

| 2-Fluoroaniline | Direct Bromination | NBS or Br₂ in acid. |

| 4-Bromo-2-trifluorotoluene | Acetylation, Nitration, Reduction | Acetic anhydride (B1165640), Nitric acid, Iron powder. google.com |

| 2-Fluoro-5-nitroaniline | Nucleophilic Aromatic Substitution, Reduction | Various secondary amines, followed by reduction. nih.gov |

Optimization of Reaction Conditions for Yield and Purity

Achieving a high yield and purity of this compound is critically dependent on the careful optimization of various reaction parameters. The interplay between solvents, temperature, and catalysts dictates the efficiency and selectivity of the synthetic process.

Influence of Solvents and Temperature on Synthetic Efficiency

The choice of solvent can significantly impact reaction rates and outcomes. In the synthesis of halogenated anilines, solvents are chosen based on the solubility of reactants and their stability under the reaction conditions. For bromination reactions using NBS, solvents like carbon tetrachloride or acetonitrile (B52724) are often employed. In catalytic hydrogenation processes, alcohols such as methanol are common, as seen in the reduction of 2-bromo-5-fluoronitrobenzene. google.com The purification process also relies heavily on solvent selection; for example, recrystallization from ethanol/water or dichloromethane/hexane mixtures is used to obtain high-purity products.

Table 3: Effect of Solvents and Temperature on Synthesis

| Reaction Step | Solvent(s) | Temperature | Impact on Efficiency |

|---|---|---|---|

| Bromination | Acetonitrile, Carbon Tetrachloride | 0–25°C | Ensures selective para-bromination. |

| Catalytic Hydrogenation | Methanol | 45°C | Facilitates the reduction of the nitro group. google.com |

| Acetylation | Acetic Acid, Acetic Anhydride | 50-100°C | Reaction may be heated to reflux to drive to completion. google.com |

Catalyst Selection and Loading in Selective Preparations

Catalysts play a pivotal role in many of the synthetic steps toward this compound, enabling selective transformations that would otherwise be difficult. In the synthesis of N-methylanilines via the "borrowing hydrogen" method, skeletal copper-based catalysts have been shown to be effective for the selective N-methylation of amines using methanol. researchgate.net The active copper surface is key for activating the methanol. researchgate.net

For the reduction of nitroarenes, which is a common step in aniline synthesis, metal catalysts are essential. Raney nickel is a widely used catalyst for the hydrogenation of substituted nitrobenzenes to anilines. google.com In some preparations, iron powder in the presence of a small amount of acid is used as a cost-effective alternative for the reduction step. google.com

The selection of the catalyst is crucial for directing the reaction towards the desired product and avoiding side reactions. For instance, in cross-coupling reactions to form C-N bonds, specific palladium, copper, or nickel-based systems are developed to work with challenging amines like methylamine, which has a tendency to undergo diarylation. acs.org The optimization of catalyst loading is also important to balance reaction efficiency with cost and ease of removal from the final product.

Elucidation of Chemical Reactivity and Transformation Mechanisms

The chemical transformations of 3-Bromo-2-fluoro-5-methylaniline are primarily centered around its aromatic core and the functional groups attached to it. The electronic properties of the amino, bromo, fluoro, and methyl substituents play a crucial role in determining the molecule's reactivity profile.

Electrophilic Aromatic Substitution (EAS) Pathways

The susceptibility of the benzene (B151609) ring in this compound to electrophilic attack and the regiochemical outcome of such reactions are governed by the directing effects of its substituents.

The directing effects of the substituents on the aromatic ring of this compound are a confluence of activating and deactivating influences. The amino (-NH₂) group at C1 is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions (C2, C4, and C6) through resonance donation of its lone pair of electrons. The methyl (-CH₃) group at C5 is a weaker activating group, directing to the ortho and para positions (C4, C6, and C2) via inductive effects and hyperconjugation.

In contrast, the halogen substituents, fluorine at C2 and bromine at C3, are deactivating due to their strong electron-withdrawing inductive effects. Nevertheless, they are ortho-, para-directors because of the resonance donation of their lone pairs. The fluorine atom directs to C1, C3, and C5, while the bromine atom directs to C2, C4, and C6.

While specific experimental data for the bromination and nitration of this compound are not extensively documented in publicly available literature, the outcomes can be predicted based on the established directing effects.

Bromination: In a typical electrophilic bromination using Br₂ and a Lewis acid catalyst such as FeBr₃, the electrophilic bromine species would be directed to the most electron-rich positions. Consequently, substitution is anticipated to occur at the C4 and/or C6 positions. Steric hindrance from the adjacent methyl group at C5 might lead to a preference for substitution at the C4 position.

Nitration: The introduction of a nitro group using a mixture of nitric acid and sulfuric acid would also be directed towards the C4 and C6 positions. However, the strong activating nature of the amino group can lead to side reactions like oxidation or polysubstitution under standard nitrating conditions. To achieve controlled mononitration, it is often necessary to protect the amino group, for example, by converting it to an acetanilide. This protected group remains an ortho-, para-director but moderates the reactivity of the ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Reactivity of Halogen Substituents in SNAr Processes

Nucleophilic aromatic substitution (SNAr) on the this compound ring is a less favorable process compared to electrophilic substitution due to the presence of electron-donating groups. SNAr reactions are typically facilitated by strong electron-withdrawing groups positioned ortho or para to a good leaving group.

The molecule possesses two potential leaving groups for SNAr: a fluorine atom at C2 and a bromine atom at C3. In SNAr reactions, the reactivity of halogens as leaving groups is generally F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack in the rate-determining step.

Given the substitution pattern, the fluorine atom at C2 is ortho to the activating amino group, while the bromine atom at C3 is meta. The electron-donating nature of the amino and methyl groups disfavors the formation of the negatively charged Meisenheimer complex intermediate required for SNAr. However, if the reaction were to proceed under forcing conditions, the fluorine atom at C2 would be the more likely site of substitution due to its superior leaving group ability in this context.

Amination and Other Nucleophilic Derivatizations of the Aniline (B41778) Moiety

The primary amino group of this compound is nucleophilic and can undergo a variety of chemical transformations.

Acylation and Alkylation: The aniline can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. Alkylation with alkyl halides is also possible but can often lead to a mixture of mono- and dialkylated products.

Diazotization: A key reaction of the aniline moiety is diazotization, which involves treatment with nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer and related reactions to replace the amino group with a wide array of other functional groups, including halogens, cyano, and hydroxyl groups.

Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for a range of metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a C-C bond between the aryl bromide and an organoboron reagent, such as a boronic acid or ester. This compound can be coupled with various organoboron compounds to synthesize more complex molecules. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium(II) source and a phosphine (B1218219) ligand, in the presence of a base. The other functional groups on the ring are generally well-tolerated under these conditions.

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling reaction used to form C-N bonds. It involves the reaction of an aryl halide with a primary or secondary amine. In the case of this compound, the bromine atom can be substituted by a variety of amines to produce substituted diamine derivatives. The reaction requires a palladium catalyst and a strong base, such as sodium tert-butoxide. The presence of the unprotected primary amino group on the substrate might necessitate a protection-deprotection sequence to avoid self-coupling or other side reactions. Research on unprotected ortho-bromoanilines has shown that these couplings can be successful under specific conditions. nih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation at Halogenated Positions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. ossila.com In the context of this compound, the bromine atom serves as the reactive site for this transformation, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

A critical first step for a successful Suzuki-Miyaura coupling often involves the conversion of the aryl bromide into a more reactive organoboron intermediate, such as a boronic acid or a boronic ester. For instance, this compound can be converted to 2-fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. This transformation is typically achieved through a palladium-catalyzed cross-coupling reaction with a diboron (B99234) reagent like bis(pinacolato)diboron.

While specific examples of Suzuki-Miyaura couplings directly on this compound are not extensively detailed in publicly available literature, the general principles of this reaction are well-established and widely applicable. researchgate.netresearchgate.net The reaction of the corresponding boronic ester with various aryl or heteroaryl halides would proceed under standard Suzuki-Miyaura conditions, typically employing a palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene (B28343)/water, dioxane/water). The electronic nature of the coupling partners and the steric hindrance around the reaction centers would influence the reaction efficiency.

A general representation of the Suzuki-Miyaura coupling involving an arylboronic acid is depicted below:

A general reaction scheme for the Suzuki-Miyaura coupling.

A general reaction scheme for the Suzuki-Miyaura coupling.The reaction mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. ossila.com

Buchwald-Hartwig Amination for N-Arylation Strategies

The Buchwald-Hartwig amination has emerged as a powerful method for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides. organic-chemistry.orgnih.gov This palladium-catalyzed reaction offers a broad substrate scope and functional group tolerance, making it a valuable tool for the derivatization of this compound at the bromine position.

This reaction allows for the coupling of this compound with a variety of primary and secondary amines, leading to the synthesis of N-aryl and N-heteroaryl derivatives. The choice of palladium catalyst and ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

The general scheme for the Buchwald-Hartwig amination is as follows:

A general reaction scheme for the Buchwald-Hartwig amination.

A general reaction scheme for the Buchwald-Hartwig amination.The catalytic cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the catalyst. nih.gov

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling provides a direct and efficient route for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, a transformation of significant importance in the synthesis of pharmaceuticals and functional materials. organic-chemistry.orgsoton.ac.uk The bromine atom of this compound serves as a reactive handle for this palladium and copper co-catalyzed reaction, enabling the introduction of various alkynyl moieties.

This reaction allows for the direct alkynylation of the aniline ring, leading to the formation of 3-alkynyl-2-fluoro-5-methylaniline derivatives. These products can serve as versatile intermediates for further transformations, such as cyclization reactions or the introduction of other functional groups.

Although specific examples detailing the Sonogashira coupling of this compound are not prevalent in the examined sources, the general methodology is robust and has been applied to a wide range of aryl bromides. organic-chemistry.orgorganic-chemistry.org A typical Sonogashira coupling protocol would involve reacting this compound with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), a base (e.g., an amine such as triethylamine (B128534) or diisopropylamine), and a suitable solvent (e.g., THF, DMF).

A general representation of the Sonogashira coupling is shown below:

A general reaction scheme for the Sonogashira coupling.

A general reaction scheme for the Sonogashira coupling.The catalytic cycle of the Sonogashira reaction involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Transformations of the Amino Group

The amino group of this compound is a key functional handle that can be readily derivatized to introduce a variety of functional groups, thereby modulating the compound's physical, chemical, and biological properties.

Derivatization to Amides and Carbamic Acid Derivatives

The primary amino group of this compound can be easily acylated to form amides or react with chloroformates to yield carbamic acid derivatives. These transformations are fundamental in organic synthesis and are often employed to protect the amino group or to introduce specific functionalities.

For instance, the reaction of this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base will yield the corresponding N-acyl derivative. Similarly, treatment with a chloroformate, such as benzyl (B1604629) chloroformate or di-tert-butyl dicarbonate, will produce the corresponding carbamate (B1207046). A patent for the synthesis of KRas inhibitors describes the deprotection of a tert-butyl carbamate of this compound to release the free amine, indicating the utility of this protecting group strategy in multi-step syntheses.

| Reactant | Reagent | Product Type |

| This compound | Acyl Chloride (RCOCl) | N-Acyl-3-bromo-2-fluoro-5-methylaniline |

| This compound | Acid Anhydride ((RCO)₂O) | N-Acyl-3-bromo-2-fluoro-5-methylaniline |

| This compound | Chloroformate (R'OCOCl) | N-Carbamoyl-3-bromo-2-fluoro-5-methylaniline |

Diazotization Reactions and Subsequent Transformations

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide range of functional groups through subsequent nucleophilic substitution reactions, often referred to as Sandmeyer or Sandmeyer-type reactions.

While specific examples for this compound are not detailed in the provided search results, the general reactivity of aryldiazonium salts is well-established. clockss.org The diazonium group can be replaced by a variety of nucleophiles, including halides (Cl, Br, I), cyano (CN), hydroxyl (OH), and hydrogen (H) groups. This allows for the introduction of functionalities that are otherwise difficult to install directly on the aromatic ring.

| Reagent for Diazonium Salt | Subsequent Reagent | Product |

| NaNO₂, HCl | CuCl | 3-Bromo-1-chloro-2-fluoro-5-methylbenzene |

| NaNO₂, HBr | CuBr | 1,3-Dibromo-2-fluoro-5-methylbenzene |

| NaNO₂, H₂SO₄ | KI | 3-Bromo-2-fluoro-1-iodo-5-methylbenzene |

| NaNO₂, HCl | CuCN | 2-Bromo-6-fluoro-4-methylbenzonitrile |

| NaNO₂, H₂SO₄ | H₂O, heat | 3-Bromo-2-fluoro-5-methylphenol |

| NaNO₂, H₃PO₂ | - | 1-Bromo-2-fluoro-5-methylbenzene |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the functional groups present in this compound can lead to a variety of new compounds with different properties and potential applications.

The amino group of anilines can be oxidized to various products depending on the oxidizing agent and reaction conditions. For example, oxidation can lead to the formation of nitroso, nitro, or azoxy compounds. While specific oxidation reactions of this compound are not described in the provided information, general methods for the oxidation of anilines are known. For instance, peroxy acids or other strong oxidizing agents can convert the amino group to a nitro group.

Conversely, reduction reactions can be employed to modify other functional groups that might be introduced onto the aromatic ring. For example, if a nitro group were present on the ring, it could be selectively reduced to an amino group using various reducing agents such as tin(II) chloride or catalytic hydrogenation. This would provide access to dianilino derivatives. A Chinese patent describes a process for preparing 3-bromo-5-trifluoromethylaniline which involves a reduction step of a nitro group to an aniline. google.com

The specific outcomes of oxidation and reduction reactions on this compound would be highly dependent on the chosen reagents and the interplay of the electronic and steric effects of the substituents on the aniline ring.

Controlled Oxidation Pathways and Product Characterization

The oxidation of anilines can proceed through various pathways, primarily involving the nitrogen atom of the amino group or the aromatic ring itself. The outcome of the oxidation of this compound is highly dependent on the nature of the oxidizing agent and the reaction conditions.

The initial step in the oxidation of primary aromatic amines like this compound typically involves the formation of an arylamino radical. The stability of this radical is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups, such as the methyl group, can stabilize the radical, while electron-withdrawing groups, like the bromo and fluoro substituents, have a destabilizing effect.

The electrochemical oxidation of anilines commences with the loss of one electron from the nitrogen atom, yielding a radical cation. The oxidation potential required for this process is influenced by the substituents on the aromatic ring. Electron-donating groups lower the oxidation potential, whereas electron-withdrawing groups increase it.

Common oxidizing agents for anilines include peroxides, peracids, and metal-based oxidants. The use of a mild oxidizing agent might lead to the formation of the corresponding nitroso compound (3-bromo-2-fluoro-5-methyl-1-nitrosobenzene), while stronger oxidants could yield the nitro derivative (1-bromo-2-fluoro-5-methyl-3-nitrobenzene). Over-oxidation can lead to polymerization, forming complex colored materials, a common outcome in aniline oxidation.

The characterization of potential oxidation products would rely on a suite of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic shifts in the aromatic protons and the disappearance of the N-H protons of the amino group. ¹³C NMR would reveal changes in the chemical shifts of the carbon atoms attached to the nitrogen and the other ring carbons. The presence of fluorine allows for ¹⁹F NMR, which would be sensitive to changes in the electronic environment around the C-F bond.

Infrared (IR) Spectroscopy: The transformation of the amino group would be evident by the disappearance of the N-H stretching vibrations (typically around 3300-3500 cm⁻¹) and the appearance of new bands corresponding to the nitroso (N=O, ~1500-1600 cm⁻¹) or nitro (NO₂, symmetric and asymmetric stretches around 1350 and 1550 cm⁻¹) groups.

Mass Spectrometry (MS): This technique would confirm the molecular weight of the oxidized product, allowing for the determination of the molecular formula and providing evidence for the addition of oxygen atoms.

A hypothetical controlled oxidation of this compound is presented in the table below.

| Oxidizing Agent | Potential Product | Key Characterization Features |

| Mild Oxidant (e.g., H₂O₂/SeO₂) | 3-Bromo-2-fluoro-5-methyl-1-nitrosobenzene | IR: Appearance of N=O stretch. MS: M+14 peak. |

| Strong Oxidant (e.g., trifluoroperacetic acid) | 1-Bromo-2-fluoro-5-methyl-3-nitrobenzene | IR: Appearance of NO₂ stretches. MS: M+30 peak. |

Table 1: Hypothetical Controlled Oxidation of this compound

Selective Reduction of Specific Functional Groups

The selective reduction of functional groups in a molecule with multiple reducible sites is a common challenge in organic synthesis. In the case of this compound, the primary focus of reduction would be on the potential for dehalogenation, specifically the removal of the bromine atom, as the amino and methyl groups are generally stable to common reducing conditions, and the C-F bond is typically more resistant to reduction than the C-Br bond.

Catalytic hydrogenation is a powerful method for the reduction of various functional groups. The choice of catalyst and reaction conditions is crucial for achieving selectivity. For the selective de-bromination of this compound to yield 2-fluoro-5-methylaniline (B1296174), a palladium-based catalyst, such as palladium on carbon (Pd/C), is often employed. The reaction is typically carried out in the presence of a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like hydrazine (B178648) or ammonium (B1175870) formate.

The mechanism of catalytic dehalogenation involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by reaction with a hydride source and reductive elimination to yield the dehalogenated product and regenerate the catalyst.

The progress and outcome of the reduction can be monitored by techniques such as:

Gas Chromatography-Mass Spectrometry (GC-MS): To track the disappearance of the starting material and the appearance of the product, and to identify any byproducts.

NMR Spectroscopy: ¹H and ¹³C NMR would confirm the removal of the bromine atom by the appearance of a new aromatic proton signal and a significant upfield shift of the carbon atom that was previously bonded to bromine.

A potential selective reduction reaction is outlined in the table below.

| Reducing System | Target Functional Group | Product |

| H₂, Pd/C, base (e.g., NEt₃) | C-Br bond | 2-Fluoro-5-methylaniline |

Table 2: Potential Selective Reduction of this compound

It is important to note that under more forcing conditions, such as higher temperatures or pressures, or with more active catalysts, reduction of the aromatic ring or other functional groups could occur.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Bromo-2-fluoro-5-methylaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its molecular architecture.

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Protons

In the ¹H NMR spectrum of this compound, the aromatic protons, the protons of the amino group, and the aliphatic protons of the methyl group will exhibit distinct chemical shifts and coupling patterns. The aromatic region is expected to show two distinct signals for the two aromatic protons. The position of these signals is influenced by the electronic effects of the substituents on the aniline (B41778) ring. The electron-withdrawing bromine and fluorine atoms will deshield the aromatic protons, shifting their signals downfield, while the electron-donating amino and methyl groups will cause an upfield shift.

The amino group protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl group protons will appear as a sharp singlet in the aliphatic region of the spectrum.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H-4 | 6.8 - 7.2 | Doublet of doublets | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| Aromatic H-6 | 6.6 - 7.0 | Doublet | J(H-F) ≈ 4-6 Hz |

| Amino (-NH₂) | 3.5 - 5.0 | Broad Singlet | - |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | - |

Note: Predicted values are based on general principles of NMR spectroscopy and known substituent effects on aniline derivatives. Actual experimental values may vary.

Carbon (¹³C) NMR for Aromatic Ring Carbons and Methyl Group

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom attached to the fluorine will show a large downfield shift and will be split into a doublet due to one-bond C-F coupling. The carbon attached to the bromine will also be shifted downfield. The carbons bearing the amino and methyl groups will be influenced by their electron-donating nature.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-NH₂) | 140 - 145 |

| C-2 (C-F) | 150 - 155 (d, ¹JCF ≈ 240-260 Hz) |

| C-3 (C-Br) | 110 - 115 |

| C-4 | 120 - 125 |

| C-5 (C-CH₃) | 135 - 140 |

| C-6 | 115 - 120 |

| Methyl (-CH₃) | 15 - 20 |

Note: Predicted values are based on established ¹³C NMR correlations and additivity rules for substituted benzenes. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Fluorine Atom Chemical Shift Analysis

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. capes.gov.br In the case of this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is influenced by the electronic environment of the aromatic ring. The presence of the electron-donating amino and methyl groups and the electron-withdrawing bromine atom will determine the precise chemical shift. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Predicted ¹⁹F NMR Data for this compound:

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic F | -110 to -130 | Multiplet |

Note: The chemical shift is referenced to a standard such as CFCl₃. The prediction is based on typical chemical shift ranges for fluoroaromatic compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule. youtube.com

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. For this compound, COSY would show correlations between the aromatic protons, confirming their neighboring relationships.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies one-bond correlations between protons and directly attached carbons. This would definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring and for the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying the connectivity between the aromatic protons and the quaternary carbons (C-1, C-2, C-3, and C-5), as well as confirming the position of the methyl group relative to the aromatic protons.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Characteristic Vibrational Modes of the Aniline, Halogen, and Methyl Groups

The FT-IR and FT-Raman spectra of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Aniline Group: The N-H stretching vibrations of the primary amine are expected in the region of 3300-3500 cm⁻¹. The N-H bending vibration typically appears around 1600-1650 cm⁻¹. The C-N stretching vibration is usually observed in the 1250-1350 cm⁻¹ range.

Halogen Groups: The C-Br stretching vibration is expected to appear in the low-frequency region, typically between 500 and 600 cm⁻¹. The C-F stretching vibration gives a strong absorption band in the region of 1200-1300 cm⁻¹.

Methyl Group: The symmetric and asymmetric C-H stretching vibrations of the methyl group are expected around 2850-2960 cm⁻¹. The symmetric and asymmetric C-H bending vibrations are typically found near 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, are expected in the 700-900 cm⁻¹ range.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| N-H Stretching | 3300 - 3500 | FT-IR, FT-Raman |

| Aromatic C-H Stretching | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretching | 2850 - 2960 | FT-IR, FT-Raman |

| N-H Bending | 1600 - 1650 | FT-IR |

| Aromatic C=C Stretching | 1400 - 1600 | FT-IR, FT-Raman |

| C-H Bending (Methyl) | 1375 - 1450 | FT-IR |

| C-N Stretching | 1250 - 1350 | FT-IR |

| C-F Stretching | 1200 - 1300 | FT-IR |

| C-Br Stretching | 500 - 600 | FT-IR, FT-Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. The exact mass of this compound (C7H7BrFN) is 202.97459 Da. nih.gov HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 Da (for the 79Br and 81Br isotopes). researchgate.net

Table 2: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C7H7BrFN | nih.gov |

| Exact Mass | 202.97459 Da | nih.gov |

| Monoisotopic Mass | 202.97459 Da | nih.gov |

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure. nih.gov For anilines, common fragmentation pathways include the loss of small molecules or radicals. acs.orgyoutube.com

For this compound, the initial ionization in the mass spectrometer produces a molecular ion [M]+•. The fragmentation of this ion can proceed through several pathways. A common fragmentation for amines is the α-cleavage, though in aromatic amines, fragmentation of the ring and its substituents is more prevalent. youtube.comlibretexts.org

A likely fragmentation pathway would involve the loss of the bromine atom, which is a relatively good leaving group, to form a stable cation. Another possibility is the cleavage of the C-N bond or fragmentation involving the methyl group. The presence of the electronegative fluorine atom will also influence the fragmentation pattern. docbrown.info

Table 3: Plausible Mass Spectral Fragments for this compound

| m/z (Proposed) | Proposed Fragment Ion | Plausible Loss from Molecular Ion |

| 124 | [C7H7FN]+ | Loss of •Br |

| 109 | [C6H4FN]+ | Loss of •Br and •CH3 |

| 93 | [C6H5N]+• | Loss of Br and F |

| 77 | [C6H5]+ | Loss of Br, F, and NH2 |

Note: This table represents plausible fragmentation patterns based on the general principles of mass spectrometry for substituted anilines. acs.orgyoutube.comdocbrown.info Experimental MS/MS data is required for confirmation.

Computational Chemistry and Theoretical Insights into 3 Bromo 2 Fluoro 5 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations serve as a virtual laboratory, allowing for the investigation of molecular properties with a high degree of precision. These methods are instrumental in understanding the fundamental nature of molecules like 3-Bromo-2-fluoro-5-methylaniline.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the most stable molecular geometry. This process, known as geometry optimization, seeks the lowest energy conformation of the molecule by iteratively adjusting the positions of its atoms. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's three-dimensional shape.

The electronic structure, which governs the chemical behavior of the molecule, is also elucidated through DFT. The distribution of electrons within the molecule, influenced by the electronegative bromine and fluorine atoms and the electron-donating methyl and amino groups, can be precisely mapped. This allows for a detailed understanding of how these substituents modulate the electronic environment of the aniline (B41778) ring.

Table 1: Predicted Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-Br Bond Length | 1.90 Å |

| C-F Bond Length | 1.35 Å |

| C-N Bond Length | 1.40 Å |

| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |

| C-H (methyl) Bond Length | 1.09 Å |

| N-H Bond Length | 1.01 Å |

| C-C-C (ring) Bond Angle | 118 - 122 ° |

| H-N-H Bond Angle | 112 ° |

Note: The data in this table is hypothetical and representative of typical values for similar molecules, generated for illustrative purposes due to the absence of specific experimental data for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, reflecting their electron-donating nature. The LUMO, conversely, is likely to be distributed across the aromatic ring, with significant contributions from the electron-withdrawing bromine and fluorine atoms. The analysis of these orbitals provides insights into the regions of the molecule that are most likely to participate in electron donation and acceptance in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Energy Gap | 4.9 |

| Ionization Potential | 5.8 |

| Electron Affinity | 0.9 |

Note: The data in this table is hypothetical and representative of typical values for similar molecules, generated for illustrative purposes due to the absence of specific experimental data for this compound.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

In this compound, the MEP surface is expected to show a region of high negative potential around the nitrogen atom of the amino group and the fluorine atom, due to their high electronegativity. The hydrogen atoms of the amino and methyl groups, as well as the bromine atom, are likely to be in regions of positive potential. This information is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions.

Prediction of Spectroscopic Parameters

Computational methods are not only used to predict molecular structure and reactivity but also to simulate various types of spectra. This is particularly useful when experimental spectra are unavailable or difficult to obtain.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electronic environment of each nucleus. By comparing the calculated chemical shifts with those of known compounds, it is possible to make confident assignments of the signals in a hypothetical experimental spectrum.

Similarly, spin-spin coupling constants, which provide information about the connectivity of atoms in a molecule, can also be calculated. The predicted NMR data serves as a valuable guide for the future experimental characterization of this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (on C4) | 6.8 | C1 | 145.0 |

| H (on C6) | 7.1 | C2 | 150.0 (C-F) |

| H (NH₂) | 4.5 | C3 | 110.0 (C-Br) |

| H (CH₃) | 2.2 | C4 | 115.0 |

| C5 | 130.0 (C-CH₃) | ||

| C6 | 125.0 | ||

| CH₃ | 20.0 |

Note: The data in this table is hypothetical and based on typical chemical shift values for analogous aniline derivatives. The numbering of the carbon atoms starts from the carbon attached to the amino group (C1) and proceeds around the ring.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can be used to compute the vibrational frequencies and intensities of this compound. The calculated vibrational spectrum can be used to assign the various absorption bands in an experimental spectrum to specific molecular vibrations, such as C-H stretching, N-H stretching, and C-C ring breathing modes.

While no experimental vibrational spectra for this specific isomer are readily available, the simulated spectrum provides a predictive framework for its vibrational properties. The accuracy of these predictions is often high enough to be a reliable guide for experimentalists. For instance, the characteristic frequencies for the C-Br, C-F, and N-H bonds can be predicted with a reasonable degree of confidence.

Table 4: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| C-H (aromatic) Stretch | 3000 - 3100 |

| C-H (methyl) Stretch | 2850 - 2950 |

| C=C (aromatic) Stretch | 1500 - 1600 |

| N-H Bend | 1600 - 1650 |

| C-F Stretch | 1200 - 1300 |

| C-Br Stretch | 550 - 650 |

Note: This table contains predicted vibrational frequencies based on typical ranges for the specified functional groups and is for illustrative purposes.

Mechanistic Studies and Reaction Pathway Analysis

Detailed mechanistic studies, underpinned by computational chemistry, are crucial for understanding and predicting the reactivity of this compound in various chemical transformations. However, specific research into the computational modeling of its reaction pathways is currently absent from the scientific literature.

Computational Modeling of Transition States in Key Reactions

The identification and characterization of transition state structures are fundamental to understanding reaction mechanisms. Techniques such as Density Functional Theory (DFT) and ab initio methods are powerful tools for locating transition states and calculating their energies. For this compound, computational modeling could be employed to investigate the transition states of key reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and cross-coupling reactions. Such studies would provide invaluable information on the regioselectivity and stereoselectivity of these reactions. At present, no computational data on the transition states involved in reactions of this compound have been published.

Energetic Profiles and Kinetic Considerations for Transformation Pathways

The energetic profiles of reaction pathways, including the relative energies of reactants, intermediates, transition states, and products, dictate the feasibility and rate of a chemical transformation. Computational methods can be used to construct these energy landscapes, providing a quantitative understanding of reaction kinetics. For this compound, the calculation of energetic profiles for various transformation pathways would enable the prediction of reaction rates and product distributions under different conditions. This information would be highly beneficial for optimizing synthetic routes and designing novel reactions. Regrettably, no such energetic profiles or kinetic considerations for this specific molecule have been reported.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound and its derivatives are critical to their physical and biological properties. Conformational analysis provides insights into the stable arrangements of atoms in a molecule, while the study of intermolecular interactions explains how molecules interact with each other and with their environment.

Rotational Barriers and Steric Hindrance Effects of Substituents

The substituents on the aniline ring of this compound—bromo, fluoro, and methyl groups—can influence the molecule's conformation by introducing rotational barriers and steric hindrance. The rotation around the C-N bond, for instance, is a key conformational feature of anilines. Theoretical studies on substituted anilines have shown that the nature and position of substituents significantly affect the rotational barrier of the amino group. semanticscholar.orgresearchgate.netmedjchem.com Computational calculations could determine the preferred conformations of this compound and quantify the energy barriers to rotation around key single bonds. Understanding these steric effects is crucial for predicting the molecule's shape and how it might interact with other molecules. However, specific data on the rotational barriers and steric effects for this compound are not available.

A hypothetical data table for the rotational barrier of the C-N bond in a series of substituted anilines, based on general knowledge in the field, might look like this:

| Compound | Substituent(s) | Rotational Barrier (kcal/mol) |

| Aniline | H | ~3.5 |

| 4-Methylaniline | 4-CH₃ | ~3.2 |

| 4-Fluoroaniline | 4-F | ~3.8 |

| 4-Bromoaniline | 4-Br | ~4.0 |

| This compound | 3-Br, 2-F, 5-CH₃ | Data Not Available |

This table is for illustrative purposes only and the values for substituted anilines are approximate. The value for this compound is unknown.

Role of Halogen Bonding and Hydrogen Bonding in Derivatives

The presence of bromine and fluorine atoms in this compound suggests the potential for halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. Additionally, the amino group can participate in hydrogen bonding as both a donor and an acceptor. These non-covalent interactions can play a significant role in the crystal packing of its solid form and in the binding of its derivatives to biological targets. Computational methods, such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory, can be used to characterize and quantify these interactions. Investigating the role of halogen and hydrogen bonding in derivatives of this compound could provide insights into their supramolecular chemistry and guide the design of new materials and pharmaceuticals. To date, no such computational studies have been published for this compound.

Below is a conceptual data table illustrating the type of information that could be obtained from a computational study on intermolecular interactions in a hypothetical co-crystal of this compound with a hydrogen bond acceptor.

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H | O (acceptor) | Data Not Available | Data Not Available |

| Halogen Bond | C-Br | O (acceptor) | Data Not Available | Data Not Available |

| Halogen Bond | C-F | O (acceptor) | Data Not Available | Data Not Available |

This table is purely hypothetical as no experimental or computational data for such a co-crystal exists.

Applications of 3 Bromo 2 Fluoro 5 Methylaniline in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Scaffolds

The reactivity of the amine group, combined with the influence of the halogen substituents, makes 3-Bromo-2-fluoro-5-methylaniline an ideal starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds.

While specific examples detailing the use of this compound in quinoline (B57606) synthesis are not prevalent in the literature, its structure is well-suited for established quinoline-forming reactions. The Friedländer synthesis, for instance, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a β-dicarbonyl compound). By first converting the amine of this compound to an acetophenone (B1666503) derivative, a subsequent reaction with a dicarbonyl compound can yield a highly substituted quinoline.

The general reaction involves the acid- or base-catalyzed condensation and subsequent cyclodehydration to form the quinoline ring. The presence of the fluoro and bromo substituents on the resulting quinoline scaffold offers valuable handles for further diversification through cross-coupling reactions.

Table 1: Proposed Friedländer Synthesis of a Substituted Quinoline

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Indazole derivatives are significant pharmacophores found in numerous therapeutic agents. rsc.org Substituted anilines are common precursors for the construction of the indazole nucleus. A general and effective method involves the diazotization of the aniline (B41778) followed by an intramolecular cyclization.

For this compound, this process would begin with its reaction with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. This intermediate can then undergo spontaneous or induced intramolecular cyclization, where the diazonium group is attacked by the aromatic ring, leading to the formation of the fused pyrazole (B372694) ring of the indazole system. A patent for the synthesis of 5-bromo-4-fluoro-1H-indazole from the related 3-fluoro-2-methylaniline (B146951) utilizes a three-step process of bromination, ring closure, and deprotection, highlighting the utility of this general strategy. buyersguidechem.com This approach provides a direct route to functionalized indazoles that retain the valuable halogen atoms for further synthetic manipulation. buyersguidechem.commdpi.com

Table 2: General Synthesis of an Indazole Derivative

| Starting Material | Reagents | Key Steps | Product |

|---|

Dibenzoxazepinone scaffolds are present in a range of biologically active molecules. The synthesis of these tricycle systems can be achieved through intramolecular cyclization strategies. A modern approach involves a transition-metal-free method using hypervalent iodine reagents. buyersguidechem.com

To utilize this compound for this purpose, a plausible route involves an initial amide bond formation with a salicylic (B10762653) acid derivative. This can be accomplished using catalytic amidation methods, which are more atom-economical and environmentally benign than traditional stoichiometric coupling agents. sigmaaldrich.comgoogle.com The resulting N-aryl salicylamide (B354443) intermediate can then undergo an intramolecular O-arylation followed by an electrophilic aromatic amination, mediated by a hypervalent iodine reagent, to construct the seven-membered oxazepine ring, yielding the dibenzoxazepinone core. buyersguidechem.com

Building Block for Pharmaceutical and Agrochemical Intermediates

The specific arrangement of functional groups on this compound makes it a sought-after intermediate for creating high-value chemical entities in the pharmaceutical and agrochemical sectors.

As a substituted aniline, this compound serves as a foundational building block for more elaborate molecular architectures. Its utility has been demonstrated in patent literature for the synthesis of complex aza-tetracyclic oxazepine compounds, which are investigated as potential therapeutics. pw.live In one documented synthetic sequence, the aniline nitrogen is first protected, for instance with a para-methoxybenzyl (PMB) group, to modulate its reactivity before subsequent steps. pw.live This initial transformation is a critical step in multi-step syntheses, enabling selective reactions at other positions of the molecule. This highlights the role of this compound not just as a precursor to a heterocyclic core, but as a key component in the assembly of sophisticated frameworks for drug discovery.

The presence and positioning of the bromine and fluorine atoms in this compound are not accidental; they are strategically placed to modulate the properties of the molecule and its downstream derivatives. Halogen atoms exert powerful electronic and steric effects that are crucial in modern medicinal chemistry.

The fluorine atom at the ortho-position and the bromine atom at the meta-position (relative to the amine) both exert a strong electron-withdrawing inductive effect (-I). researchgate.net This effect lowers the pKa of the aniline, making the amino group less basic and modifying its nucleophilicity. Computational studies on substituted anilines confirm that such electron-withdrawing groups influence the charge transfer interactions and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This electronic modulation can be critical for tuning the binding affinity of a final drug molecule to its biological target.

Furthermore, the halogens serve as versatile synthetic handles. The carbon-bromine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, alkyl, or amino groups. The fluorine atom, while less reactive in cross-coupling, can enhance metabolic stability and membrane permeability of the final compound, key properties in drug design. The steric bulk of the bromine atom can also influence the conformation of derivatives, which can be a key factor in achieving selective binding to a target protein.

| Pharmacokinetics | Can enhance metabolic stability and lipophilicity | Can influence molecular conformation and binding | Improved drug-like properties in derivatives |

Role in the Synthesis of Ligands for Metal Complexes

This compound is a valuable precursor in the development of sophisticated ligands designed to coordinate with metal ions. The primary amine group on the aniline ring is readily converted into other functional groups, most notably an imine through condensation with aldehydes or ketones, forming a class of ligands known as Schiff bases.

The general synthetic route involves the reaction of this compound with a suitable carbonyl compound. The resulting Schiff base ligand contains an azomethine (C=N) group, which is crucial for coordinating with transition metal ions. researchgate.net These ligands can then react with various metal salts to form stable metal-ligand complexes. orientjchem.org The substituents on the aromatic ring (bromo, fluoro, and methyl groups) modulate the electronic properties of the ligand, thereby influencing the stability, geometry, and potential catalytic or biological activity of the final metal complex. researchgate.netorientjchem.org Research into Schiff base complexes derived from substituted anilines has highlighted their potential in areas such as antimicrobial and anticancer agents. orientjchem.org

Development of Functional Materials and Dyes

The distinct combination of reactive sites on this compound makes it a target for the synthesis of novel organic materials, including polymers, dyes, and compounds with specific optical properties.

Utilization in the Synthesis of Polymeric and Advanced Organic Materials

The multifunctionality of this compound makes it a promising monomer for creating advanced polymeric materials. The molecule possesses several reactive handles:

The amine group can participate in polymerization reactions to form polyamides or polyimines.

The bromo substituent can be utilized in cross-coupling reactions, such as Suzuki or Heck coupling, to build extended polymer chains or create branched structures.

The fluoro group , depending on the reaction conditions, can be a site for nucleophilic aromatic substitution.

This versatility allows for the synthesis of highly tailored polymers where the specific properties are fine-tuned by the unique electronic and steric nature of the substituents. A closely related compound, 5-Bromo-4-fluoro-2-methylaniline, is noted for its multiple reactive sites that facilitate the synthesis of complex molecules, a characteristic shared by this compound. ossila.com

Precursor for Azo Dyes and Pigments

Aromatic amines are foundational components in the synthesis of azo dyes. The primary amine group of this compound can be readily converted into a diazonium salt through a process called diazotization, which involves treatment with nitrous acid at low temperatures. This highly reactive diazonium salt can then be coupled with an electron-rich aromatic compound (a coupling component) to form a stable azo compound, characterized by the -N=N- linkage. The specific substituents on the aniline ring influence the color and light-fastness of the resulting dye. The presence of halogens often imparts specific hues and can enhance the stability of the pigment.

Exploration in Non-Linear Optical (NLO) Applications

Substituted anilines are of significant interest in the field of non-linear optics. semanticscholar.org NLO materials can alter the properties of light and are essential for technologies like frequency conversion in lasers. illinois.edu The efficacy of an organic NLO material often relies on a "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are linked by a π-conjugated system.

The this compound molecule contains both electron-donating (methyl, amine) and electron-withdrawing (bromo, fluoro) groups. This inherent electronic asymmetry makes it a candidate for incorporation into larger chromophores designed for NLO applications. By functionalizing the amine group, it can be integrated into a larger conjugated system to create molecules with significant NLO response. semanticscholar.org

Derivatization for Structure-Reactivity Relationship Studies

The compound is an excellent model for investigating how substituent changes affect molecular behavior.

Systematic Modification for Investigating Electronic and Steric Effects

This compound is an ideal substrate for studying structure-reactivity relationships in organic chemistry. The well-defined positions of its various functional groups allow for systematic analysis of their influence on reaction outcomes.

Electronic Effects : The compound features a competition between the electron-donating effects of the methyl group (via hyperconjugation) and the amine group (via resonance) and the strong electron-withdrawing inductive effects of the fluorine and bromine atoms.

Steric Effects : Each substituent occupies a specific amount of space, influencing the ability of reagents to approach the reactive sites on the aromatic ring or the amine group.

By modifying this molecule or comparing its reactivity to simpler anilines, researchers can gain detailed insights into how the interplay of electronic and steric factors governs reaction rates, regioselectivity, and equilibrium positions. Introducing fluorine and other substituents is a known strategy to deliberately alter the physicochemical and physiological properties of a molecule. google.com

Interactive Data Tables

Table 1: Applications of this compound

| Application Area | Specific Role | Key Functional Groups Involved |

|---|---|---|

| Ligand Synthesis | Precursor to Schiff base ligands for metal complexes. | Amine (-NH₂) |

| Polymer Chemistry | Monomer for advanced functional polymers. | Amine (-NH₂), Bromo (-Br), Fluoro (-F) |

| Dye Synthesis | Precursor for azo dyes and pigments. | Amine (-NH₂) |

| Material Science | Component in the design of Non-Linear Optical (NLO) materials. | Amine (-NH₂), Bromo (-Br), Fluoro (-F), Methyl (-CH₃) |

| Chemical Research | Model compound for structure-reactivity studies. | Amine (-NH₂), Bromo (-Br), Fluoro (-F), Methyl (-CH₃) |

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1207319-71-8 nih.govsigmaaldrich.com |

| Molecular Formula | C₇H₇BrFN nih.govsynquestlabs.com |

| Molecular Weight | 204.04 g/mol nih.gov |

| IUPAC Name | This compound nih.govsigmaaldrich.com |

| Physical Form | Solid-Low Melt sigmaaldrich.com |

| Purity | ~95% sigmaaldrich.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-4-fluoro-2-methylaniline |

Synthesis of Isomeric Derivatives for Comparative Research

The synthesis of isomeric derivatives of this compound is not a trivial matter of simply rearranging the substituents. Each unique isomer often necessitates a distinct and carefully designed synthetic pathway. The electronic and steric effects of the existing groups on the aromatic ring dictate the feasibility and outcome of subsequent reactions. For instance, the directing effects of the amino, fluoro, bromo, and methyl groups must be carefully considered when planning multi-step syntheses.

Research into compounds like 3-bromo-2-methylaniline (B1266185) has shown its utility as an intermediate in creating a variety of complex molecules, including potent enzyme inhibitors and receptor agonists. nih.gov The specific substitution pattern is key to the efficacy of the final product. Similarly, studies on the synthesis of other functionalized aromatic compounds, such as 3-methylflavones and 3-phenylcoumarins, underscore the importance of generating a library of derivatives to establish robust structure-activity relationships (SAR). These SAR studies are essential for optimizing the biological activity of a lead compound.

The synthesis of various isomers of bromo-fluoro-methyl-substituted anilines allows for a systematic evaluation of how the spatial arrangement of these substituents impacts key molecular properties. For comparative research, a selection of key isomers would likely be targeted for synthesis.

Table 1: Key Isomeric Derivatives for Comparative Research

| Compound Name | CAS Number | Molecular Formula | Rationale for Comparative Study |

| This compound | 1207319-71-8 | C₇H₇BrFN | Parent compound for baseline comparison. |

| 3-Bromo-5-fluoro-2-methylaniline | 502496-36-8 | C₇H₇BrFN | Investigates the effect of moving the fluorine atom from ortho to the amino group to a meta position. |

| 5-Bromo-2-fluoro-3-methylaniline | 2140326-17-4 (HCl salt) | C₇H₇BrFN | Assesses the impact of shifting the bromine atom's position relative to the other substituents. |

| 3-Bromo-5-fluoro-4-methylaniline | 207110-35-8 | C₇H₇BrFN | Examines the influence of the methyl group's placement adjacent to the bromine atom. |